![molecular formula C21H20N4O6S B2441088 3-氨基甲酰基-2-(4-(2,5-二氧代吡咯烷-1-基)苯甲酰氨基)-4,5-二氢噻吩并[2,3-c]吡啶-6(7H)-甲酸甲酯 CAS No. 886951-32-2](/img/structure/B2441088.png)
3-氨基甲酰基-2-(4-(2,5-二氧代吡咯烷-1-基)苯甲酰氨基)-4,5-二氢噻吩并[2,3-c]吡啶-6(7H)-甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a type of ADC linker, which can be used in the synthesis of antibody-drug conjugates .
Synthesis Analysis
The synthesis of similar compounds involves a coupling reaction . The product is then filtered, washed thoroughly with cold water, dried, and recrystallized from ethanol .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using IR spectroscopy and NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been analyzed using IR spectroscopy and NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using IR spectroscopy and NMR spectroscopy . The compound has high metabolic stability on human liver microsomes .科学研究应用
新化合物的合成
对结构相关分子的研究集中于合成具有作为抗炎剂、抗菌剂或某些生物过程抑制剂潜力的新化合物。例如,3-羟基噻吩并[2,3-b]吡啶-2-甲酸甲酯的合成是由结构相关分子的抗炎活性激发的 (Moloney, 2001)。这种方法突出了探索结构相似的化合物在开发新治疗剂中的科学应用的潜力。
潜在的生物活性
具有相似结构框架的化合物已被研究其生物活性。例如,携带特定取代基的新型吡啶并[1,2,3-de][1,4]苯并恶嗪-6-羧酸衍生物对耐药菌株表现出显着的体外抗菌活性,并被评估为潜在的抗肿瘤剂 (Asahina 等人,2008)。此类研究强调了在各种生物学背景下研究“3-氨基甲酰基-2-(4-(2,5-二氧代吡咯烷-1-基)苯甲酰氨基)-4,5-二氢噻吩并[2,3-c]吡啶-6(7H)-甲酸甲酯”的生物学特性的相关性。
机理见解和化学性质
研究还深入探讨了相关化合物的机理方面和化学性质。例如,在非质子介质中源自 NAD+ 模型化合物的二氢吡啶的电化学行为的研究提供了对其氧化还原性质的见解,这可能与理解结构相似的化合物的化学行为有关 (Trazza 等人,1982)。这些知识有助于设计具有针对特定应用优化的性质的新化合物。
作用机制
Target of Action
Similar compounds have been shown to selectively and dose-dependently degradeKRAS G12D/V and MDM2 proteins , suppressing their signaling without non-specific cytotoxic effects .
Mode of Action
It is known that similar compounds operate through a protein-slaying approach known asCANDDY , which occurs without ubiquitination and bypasses the need for an E3 ligase . This suggests that the compound might interact with its targets in a similar manner, leading to their degradation and suppression of their signaling pathways.
Biochemical Pathways
It is known that the degradation of kras g12d/v and mdm2 proteins can suppress their signaling pathways, which play crucial roles in cell proliferation and survival . Therefore, the compound might affect these pathways and their downstream effects.
Pharmacokinetics
It is known that similar compounds can increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that the compound might have similar pharmacokinetic properties, impacting its bioavailability.
Result of Action
It is known that similar compounds can increase monoclonal antibody production . This suggests that the compound might have similar effects, leading to increased production of monoclonal antibodies.
Action Environment
It is known that similar compounds can suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . This suggests that the compound might also be used to control the level of the galactosylation for the N-linked glycans, indicating a potential influence of environmental factors on its action.
未来方向
属性
IUPAC Name |
methyl 3-carbamoyl-2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O6S/c1-31-21(30)24-9-8-13-14(10-24)32-20(17(13)18(22)28)23-19(29)11-2-4-12(5-3-11)25-15(26)6-7-16(25)27/h2-5H,6-10H2,1H3,(H2,22,28)(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKYUUNZXQWGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。